N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide
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Overview
Description
“N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide” is a chemical compound with the molecular weight of 345.71 . It is a solid in physical form . The IUPAC name for this compound is phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid in physical form . More specific physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
Glycine Transporter Inhibitor Development
Yamamoto et al. (2016) identified a compound structurally related to N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound showed a higher central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties compared to its predecessor, exhibiting potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile (Yamamoto et al., 2016).
Antidepressant and Nootropic Agent Synthesis
Thomas et al. (2016) synthesized compounds including N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds showed antidepressant activity, with specific substitutions exhibiting the highest activity. This study suggests the potential of these compounds in developing CNS active agents (Thomas et al., 2016).
Synthesis of Novel Compounds
Palamarchuk et al. (2019) demonstrated the use of a related compound in the synthesis of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution. This indicates the utility of such compounds in the synthesis of new chemical entities (Palamarchuk et al., 2019).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have significant biological activities in the agrochemical and pharmaceutical industries .
Result of Action
Tfmp derivatives have been found to have significant biological activities, suggesting that they may have notable effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N2O2/c22-15-6-8-16(9-7-15)30-19(13-4-2-1-3-5-13)20(29)28-12-18-17(23)10-14(11-27-18)21(24,25)26/h1-11,19H,12H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVTVEQGWOJIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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